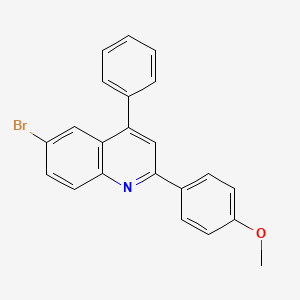

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline

Description

Properties

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrNO/c1-25-18-10-7-16(8-11-18)22-14-19(15-5-3-2-4-6-15)20-13-17(23)9-12-21(20)24-22/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMBZKSNBPEJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Fe(OTf)₃-catalyzed cyclization method, adapted from RSC Advances protocols, enables the one-pot assembly of the quinoline scaffold. This approach employs aryl aldehydes, ketones, and ammonium acetate under aerobic conditions. For 6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline, the reaction utilizes:

- 4-Methoxyacetophenone : Introduces the 2-(4-methoxyphenyl) substituent.

- 4-Bromobenzaldehyde : Provides the 6-bromo group via ortho-cyclization.

- Acetophenone : Sources the 4-phenyl moiety.

The reaction proceeds at 100°C in dichloromethane, with Fe(OTf)₃ (10 mol%) facilitating imine formation and subsequent cyclization. Catalyst recovery exceeds 92% through aqueous extraction, enhancing sustainability.

Optimization and Workup

Critical parameters include:

- Temperature : <100°C reduces cyclization efficiency.

- Solvent : Dichloromethane minimizes side reactions vs. polar aprotic solvents.

- Substoichiometric NH₄OAc : Prevents over-amination.

Purification via flash chromatography (petroleum ether/AcOEt = 30:1) yields the product as a white solid (mp: 130–132°C).

Pfitzinger Reaction-Based Synthesis

Intermediate Synthesis

The Pfitzinger reaction, detailed in PMC studies, constructs the quinoline core from isatin derivatives and ketones. For this compound:

- Isatin bromination : 5-Bromoisatin is prepared via electrophilic substitution.

- Condensation : Reacted with 4-methoxyacetophenone in refluxing ethanol/KOH.

- Decarboxylation : Forms 6-bromo-4-(4-methoxyphenyl)quinoline-2-carboxylic acid.

Esterification and Functionalization

The carboxylic acid intermediate undergoes esterification (H₂SO₄/EtOH) to improve solubility, followed by Suzuki coupling with phenylboronic acid to install the 4-phenyl group. Key data:

Palladium-Catalyzed Cross-Coupling Modifications

Buchwald-Hartwig Amination

Aryl halide intermediates enable late-stage functionalization. For example:

Suzuki-Miyaura Coupling

Alternative route:

- 2,4-Dibromo-6-phenylquinoline couples with 4-methoxyphenylboronic acid.

- Catalyst : PdCl₂(PPh₃)₂, Na₂CO₃, dioxane/water.

- Advantage : Tolerates electron-rich aryl groups without dehalogenation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Catalyst Loading |

|---|---|---|---|

| Fe(OTf)₃ Cyclization | 78 | 6 h | 10 mol% |

| Pfitzinger Route | 65 | 24 h | — |

| Suzuki Coupling | 75 | 12 h | 5 mol% Pd |

The Fe(OTf)₃ method offers superior efficiency, while cross-coupling provides flexibility for analog synthesis.

Challenges and Mitigation Strategies

- Regioselectivity in Cyclization : Controlled by electron-donating groups (e.g., OCH₃) directing bromination to the 6-position.

- Catalyst Deactivation : Use of aerobic conditions stabilizes Fe(OTf)₃ against reduction.

- Purification Difficulties : Flash chromatography with gradient elution resolves co-eluting aryl byproducts.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Dehalogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline depends on its specific biological targetThe presence of the bromine atom and methoxyphenyl group can enhance the compound’s ability to bind to these targets, potentially leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4th position.

6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline: Similar structure but with a chlorine atom instead of bromine.

6-Bromo-2-(4-methylphenyl)-4-phenylquinoline: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline is unique due to the specific combination of substituents on the quinoline ring. The presence of the bromine atom, methoxyphenyl group, and phenyl group can significantly influence its chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Biological Activity

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline is a synthetic compound that belongs to the quinoline class, known for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 71858-14-5

- Molecular Formula : C22H18BrN

- Molecular Weight : 384.29 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to engage in:

- Intercalation with DNA : Similar to other quinolines, it may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Anticancer Activity

Research has shown that derivatives of quinoline exhibit promising anticancer properties. For instance, a study evaluated several quinoline derivatives for their efficacy against colon cancer cells, demonstrating that modifications at the molecular level can enhance their anticancer potency. The MTT assay indicated that these compounds could suppress cell proliferation in a concentration-dependent manner .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Colon Cancer | 10 | Induces apoptosis |

| Quinoline Derivative A | Breast Cancer | 5 | DNA intercalation |

| Quinoline Derivative B | Pancreatic Cancer | 8 | Enzyme inhibition |

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. The incorporation of the 2-phenylquinoline scaffold has shown potential as a basis for developing novel antibacterial agents. In vitro studies suggest that these compounds can effectively inhibit bacterial growth .

Case Studies

-

Colon Cancer Study :

A series of quinoline derivatives were synthesized and tested against colon cancer cell lines. The study concluded that certain modifications significantly enhanced their anticancer activity, with some compounds inducing apoptosis effectively . -

Antimicrobial Screening :

A hybrid approach combining quinoline with oxadiazole motifs resulted in compounds exhibiting broad-spectrum antimicrobial activity. These findings support the potential use of this compound as a scaffold for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions to introduce aryl groups (e.g., 4-methoxyphenyl or phenyl substituents) at positions 2 and 4 of the quinoline core. Bromine at position 6 can be introduced via electrophilic aromatic substitution or retained from precursor quinoline derivatives. Key steps include:

- Substitution reactions : Bromine at position 6 enables further functionalization (e.g., nucleophilic substitution with amines or alkoxides) .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki with arylboronic acids) to install substituents .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.

- Mass spectrometry : High-resolution MS for molecular weight validation.

- Crystallography : X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry and intermolecular interactions. For example, monoclinic P2₁/n space group parameters (a = 10.5922 Å, β = 92.988°) were reported for analogous quinoline derivatives .

- Data interpretation : Multi-scan absorption corrections (SADABS) and ω/φ scans for data collection .

Q. How is the purity and stability of this compound validated in experimental settings?

- Analytical methods :

- HPLC : Reverse-phase chromatography with UV detection.

- TLC : Monitoring reaction progress using silica gel plates.

- Stability testing : Storage at 2–8°C in inert atmospheres to prevent bromine displacement or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents at position 6?

- Bromine substitution :

- Nucleophilic aromatic substitution (SNAr) : Use polar aprotic solvents (DMF, DMSO) with catalysts like CuI for amine or thiol incorporation .

- Metal-mediated coupling : Employ Buchwald-Hartwig amination with Pd(dba)₂/Xantphos for aryl amine installation .

- Challenges : Steric hindrance from adjacent phenyl groups may require elevated temperatures (80–120°C) .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in medicinal chemistry?

- Key comparisons :

- Bromine vs. chlorine : Bromine’s larger atomic radius enhances π-π stacking in enzyme binding pockets, as seen in analogs like 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline, which showed reduced anticancer activity .

- Methoxy positioning : 4-Methoxy groups improve solubility but may reduce membrane permeability compared to 2-methoxy analogs .

- Data interpretation : Use IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) to correlate substituent effects with bioactivity .

Q. What strategies resolve crystallographic data contradictions (e.g., disorder or twinning) in quinoline derivatives?

- Crystallographic refinement :

- Disordered atoms : Apply SHELXL’s PART instruction to model split positions and refine occupancy ratios .

- Twinning : Use TWIN/BASF commands in SHELXL for detwinning; validate with R₁/wR₂ convergence metrics .

- Case study : A monoclinic crystal of 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline required absorption corrections (μ = 0.26 mm⁻¹) to resolve thermal motion artifacts .

Q. How can computational modeling predict reactivity and electronic properties of this compound?

- DFT calculations :

- Electrostatic potential maps : Identify electrophilic regions (e.g., bromine at C6) for nucleophilic attack .

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions in organic semiconductors .

Data Analysis & Contradictions

Q. How should discrepancies in reported biological activity data be addressed?

- Factors to consider :

- Assay variability : Compare cell lines (e.g., MCF-7 vs. HepG2) and incubation times .

- Purity : Validate via HPLC (>95% purity) to exclude side-product interference .

Q. What methodologies validate the compound’s role in organic semiconductor development?

- Experimental approaches :

- Cyclic voltammetry : Measure redox potentials to estimate HOMO levels (e.g., -5.3 eV for 6-bromo derivatives) .

- UV-Vis spectroscopy : Analyze λₘₐₓ shifts (e.g., 320 → 350 nm) to assess π-conjugation extension .

- Device integration : Fabricate OLEDs using vacuum deposition and compare electroluminescence efficiency with reference compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.